

# Zeta-Carotene Biosynthesis in Plants: A Comprehensive Technical Guide

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## Compound Focus: zeta-Carotene

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## Introduction to Zeta-Carotene in the Carotenoid Pathway

**Zeta-carotene** ( $\zeta$ -carotene) is a key **colorless intermediate** in the plant carotenoid biosynthesis pathway, serving as an essential precursor for the production of photosynthetic and protective pigments, plant hormones, and visual/olfactory attractants for pollinators. This **central metabolic pathway** begins with the condensation of two geranylgeranyl diphosphate (GGPP) molecules to form phytoene, which then undergoes a series of desaturation and isomerization reactions to eventually produce colored carotenoids like lycopene,  $\beta$ -carotene, and xanthophylls. The segment of the pathway involving **zeta-carotene** encompasses two critical enzymatic steps that convert the colorless phytoene into the brightly colored lycopene through the intermediate 9,15,9'-tri-cis- $\zeta$ -carotene and its isomer 9,9'-di-cis- $\zeta$ -carotene.

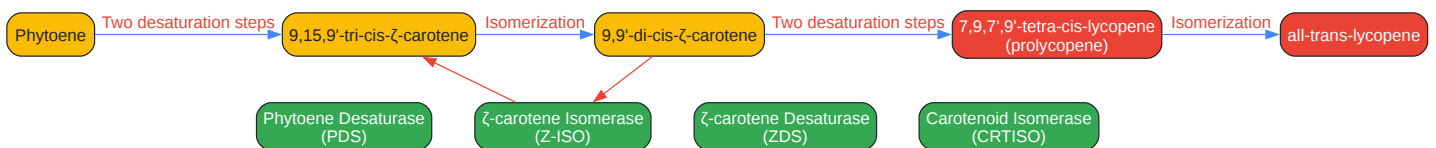
The structural characteristics of **zeta-carotene** include a **polyene chain** with multiple conjugated double bonds, though with fewer conjugations than its downstream products, explaining its lack of color. As a C40 tetraterpenoid formed from eight C5 isoprenoid units joined head-to-tail (except at the center where a tail-to-tail linkage creates a symmetrical molecule), **zeta-carotene** possesses the **fundamental skeleton** that can be modified through cyclization, hydrogenation, dehydrogenation, and introduction of oxygen functions to create the immense array of carotenoid structures found in nature [1]. The distinctive lateral methyl groups

near the center of the molecule are separated by six carbon atoms, while others are separated by five carbon atoms, creating the characteristic terpenoid structure [1].

In photosynthetic tissues, carotenoids derived from **zeta-carotene** are **essential components** of the light-harvesting apparatus, capturing light energy and protecting the photosynthetic apparatus from damaging reactive oxygen species (ROS) formed during photosynthesis [2]. In non-photosynthetic organs, these compounds function as **photoprotectors**, **antioxidants**, **color attractants**, and **precursors of plant hormones** like abscisic acid (ABA) and strigolactones [3]. The critical positioning of **zeta-carotene** in the carotenoid biosynthesis pathway makes its efficient metabolism vital for plant development, stress responses, and ecological interactions.

## The Core Zeta-Carotene Biosynthesis Pathway

The biosynthesis of **zeta-carotene** occurs within plastids and represents an intermediate stage in the conversion of phytoene to lycopene. This process requires the coordinated activity of multiple enzymes that catalyze sequential desaturation and isomerization reactions. The following diagram illustrates the complete pathway from phytoene to lycopene, highlighting the central role of **zeta-carotene** intermediates:



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*Visual overview of the carotenoid biosynthesis pathway from phytoene to lycopene, highlighting the role of Z-ISO in converting **zeta-carotene** isomers.*

## Enzymatic Conversion to Zeta-Carotene

The journey to **zeta-carotene** begins with phytoene, a colorless carotenoid with three conjugated double bonds. The enzyme **phytoene desaturase (PDS)** catalyzes two desaturation reactions that introduce two additional double bonds, converting phytoene to 9,15,9'-tri-cis- $\zeta$ -carotene [1] [3]. This intermediate retains a cis-configuration at the central 15-15' double bond, which must be isomerized to the trans configuration for the pathway to proceed. This critical isomerization step is catalyzed by **15-cis- $\zeta$ -carotene isomerase (Z-ISO)**, a heme B-containing integral membrane protein that converts 9,15,9'-tri-cis- $\zeta$ -carotene to 9,9'-di-cis- $\zeta$ -carotene [1] [4].

Z-ISO represents one of the most recently identified enzymes in the carotenoid biosynthesis pathway and functions through a **redox-regulated mechanism**. The enzyme is regulated at the post-translational level via the redox state of its heme b cofactor, which influences Z-ISO structure and activity [1]. Z-ISO utilizes a **ligand switching mechanism** to change the residues that share electrons with the heme b depending on the redox state of the heme iron. This switch of heme ligands serves to reposition the heme cofactor and activates the enzyme to catalyze isomerization of the central 15–15' cis double bond [1]. The inactive oxidized form of Z-ISO exhibits maximum absorbance at 426 nm, whereas the reduced, active form absorbs maximally at 414–415 nm [1].

## Conversion from Zeta-Carotene to Lycopene

Following the formation of 9,9'-di-cis- $\zeta$ -carotene by Z-ISO, the pathway continues with **zeta-carotene desaturase (ZDS)**, which catalyzes two additional desaturation steps to convert 9,9'-di-cis- $\zeta$ -carotene to 7,9,7',9'-tetra-cis-lycopene (prolycopene) [3] [4]. This product contains adjacent cis double bonds at the 7-9 and 7'-9' positions that must be isomerized to the all-trans form by **carotenoid isomerase (CRTISO)** to produce all-trans-lycopene, the branch point for  $\alpha$ - and  $\beta$ -carotene synthesis [4].

It's important to note that the 15-cis double bond in 9,15,9'-tri-cis- $\zeta$ -carotene is photo-labile and can be isomerized by light, but this photo-isomerization appears to be less efficient than the enzyme-catalyzed reaction [4]. This explains why Z-ISO is essential for carotenogenesis in dark plant tissues such as roots, etiolated leaves, and endosperm, while its activity is less critical in light-exposed tissues where photo-isomerization can partially compensate for its absence [4].

## Regulation of the Zeta-Carotene Pathway

The biosynthesis of **zeta-carotene** and its conversion to downstream carotenoids is tightly regulated at multiple levels, ensuring that carotenoid production meets cellular demands under varying developmental and environmental conditions.

## Transcriptional Regulation

The transcriptional regulation of carotenoid biosynthesis genes represents a primary control mechanism for pathway flux. **Light signaling components** play particularly important roles in regulating the expression of genes involved in **zeta-carotene** metabolism:

- **PIF1 and HY5:** The bHLH transcription factor Phytochrome Interacting Factor 1 (PIF1) represses phytyl pyrophosphate synthase (PSY) expression in the dark, while the bZIP transcription factor Long Hypocotyl 5 (HY5) activates carotenoid and chlorophyll biosynthesis genes during photomorphogenesis. Both bind to the same G-box element of the PSY promoter, creating a relatively simple switch to promote deetiolation upon illumination [2].
- **AP2/ERF Transcription Factors:** Members of the APETALA2/ethylene-responsive factor (AP2/ERF) superfamily regulate carotenoid accumulation in various species. In apple, MdAP2-34 enhances carotenoid accumulation by binding to the MdPSY2-1 promoter, while in Arabidopsis, RAP2.2 accelerates carotenoid accumulation by binding to the PSY promoter [5].

## Post-Translational and Redox Regulation

Z-ISO represents a unique case of **post-translational regulation** in the carotenoid pathway. Its activity depends on the **redox state of its heme b cofactor**, linking **zeta-carotene** isomerization to the metabolic state of the plastid [1] [4]. The heme iron in Z-ISO alternates between ferric ( $\text{Fe}^{3+}$ , oxidized, inactive) and ferrous ( $\text{Fe}^{2+}$ , reduced, active) states, with reduction potentially facilitated by photosynthetic electron transport or associated redox systems in plastids [1].

## Environmental and Developmental Regulation

The **zeta-carotene** pathway responds to various **environmental cues** and **developmental signals**:

- **Light Quality and Intensity:** Shade conditions with low red/far-red light ratios trigger a reduction in carotenoid accumulation through PIF-mediated mechanisms [2].

- **Abiotic Stress:** In sweet pepper seedlings, carotenoid content increases dramatically under salt stress (more than 16-fold) and drought stress (8-fold), with corresponding upregulation of genes involved in carotenoid biosynthesis, including Z-ISO and ZDS [6].
- **Tissue-Specific Regulation:** Carotenoid composition differs drastically between photosynthetic and non-photosynthetic tissues, with tissue-specific expression of biosynthetic genes determining accumulation patterns [2].

## Experimental Methods for Studying Zeta-Carotene Metabolism

Research on **zeta-carotene** biosynthesis employs a diverse array of molecular, biochemical, and genetic techniques to elucidate pathway mechanisms and regulation.

### Functional Analysis of Z-ISO Activity

Several established methods enable researchers to characterize Z-ISO function and activity:

- **E. coli Complementation Assay:** Bacterial cells are engineered to accumulate the Z-ISO substrate, 9,15,9'-tri-cis- $\zeta$ -carotene, by introducing bacterial genes crtE, crtB, and plant PDS. The accumulated 9,15,9'-tri-cis- $\zeta$ -carotene is isomerized to 9,9'-di-cis- $\zeta$ -carotene only when a gene encoding Z-ISO is added [1].
- **In Vitro Liposome Assays:** 9,15,9'-tri-cis- $\zeta$ -carotene is incorporated into liposomes and mixed with recombinant Z-ISO, with reactions performed under reducing conditions. Reaction products are separated and quantified using HPLC methods developed for separation of the geometrical isomers 9,15,9'-tri-cis- $\zeta$ -carotene and 9,9'-di-cis- $\zeta$ -carotene [1].
- **Spectroscopic Characterization:** The redox state of the heme b in Z-ISO can be measured by various spectroscopic techniques. The inactive oxidized form of Z-ISO exhibits maximum absorbance at 426 nm, whereas the reduced, active form absorbs maximally at 414–415 nm [1].

### Gene Expression Analysis

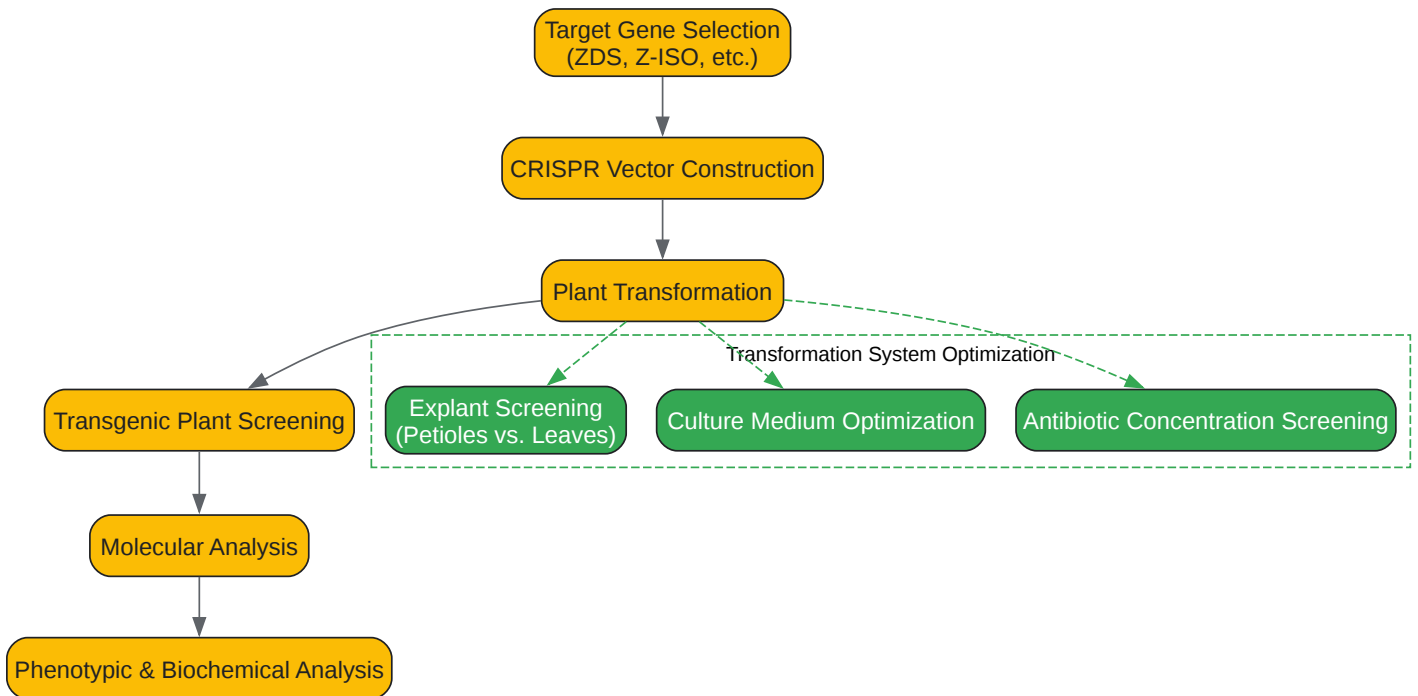
Understanding the transcriptional regulation of genes in the **zeta-carotene** pathway requires precise measurement of gene expression:

- **Reference Gene Selection:** Under different abiotic stresses in sweet pepper seedlings, serine/threonine-protein phosphatase 2A (PP2A) was identified as the most stable reference gene for normalizing RT-qPCR data [6].
- **Transcriptomic Analyses:** Weighted gene co-expression network analysis (WGCNA) of transcriptomic data can identify key regulatory genes and transcription factors influencing carotenoid accumulation [7].

## Genetic Approaches

Both forward and reverse genetic strategies have been employed to study **zeta-carotene** metabolism:

- **Mutant Analysis:** Maize and Arabidopsis Z-ISO mutants accumulate 9,15,9'-tri-cis- $\zeta$ -carotene and lack carotenoids in the dark, with delayed greening and lower carotenoid content when exposed to light [4].
- **CRISPR/Cas9-Mediated Gene Editing:** Recent studies have successfully used CRISPR/Cas9 to edit ZDS in kiwifruit, achieving an editing efficiency of 20% and resulting in transgenic lines with significantly reduced carotenoid content [3]. The following workflow illustrates a typical gene editing pipeline for studying carotenoid biosynthesis genes:



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*Experimental workflow for CRISPR/Cas9-mediated editing of carotenoid biosynthesis genes, highlighting key optimization steps.*

## Metabolic Engineering and Biotechnological Applications

Manipulation of the **zeta-carotene** biosynthesis pathway holds significant promise for metabolic engineering approaches aimed at enhancing the nutritional value and stress tolerance of crops.

## Pathway Engineering Strategies

Several strategic approaches have been employed to manipulate carotenoid accumulation in plants:

- **Bacterial Phytoene Desaturase (CRTI) Expression:** Instead of engineering all four plant enzymes (PDS, Z-ISO, ZDS, CRTISO) needed to convert phytoene to lycopene, many metabolic engineering approaches utilize a single bacterial phytoene desaturase (CRTI) from *Pantoea ananatis*, which substitutes for these four plant enzymes and directly produces all-trans-lycopene from phytoene [8].
- **Multigene Stacking:** Effective enhancement of carotenoid accumulation in staple crops typically requires the simultaneous introduction and coordinated expression of multiple transgenes. For example, rice endosperm was engineered to produce  $\beta$ -carotene by expressing phytoene synthase (PSY), bacterial phytoene desaturase (CRTI), and lycopene  $\beta$ -cyclase (LCYB) [8].
- **Transcription Factor Engineering:** Overexpression of transcription factors such as DpAP2 from *Dunaliella parva* can increase total carotenoid content, providing an alternative to engineering structural genes [5].

## Quantitative Data on Pathway Components

The table below summarizes key enzymes in the **zeta-carotene** biosynthesis pathway and their characteristics:

Table 1: Enzymes Involved in **Zeta-Carotene** Biosynthesis and Metabolism

Enzyme	Gene Abbreviation	Reaction Catalyzed	Cofactors/Regulators	Mutant Phenotype
Phytoene desaturase	PDS	Two desaturations: phytoene $\rightarrow$ 9,15,9'-tri-cis- $\zeta$ -carotene	FAD, plastoquinone	Albino, photobleached
$\zeta$ -carotene isomerase	Z-ISO	Isomerization: 9,15,9'-tri-cis- $\zeta$ -carotene $\rightarrow$ 9,9'-di-cis- $\zeta$ -carotene	Heme B, redox-regulated	Accumulates 9,15,9'-tri-cis- $\zeta$ -carotene, impaired dark carotenogenesis

Enzyme	Gene Abbreviation	Reaction Catalyzed	Cofactors/Regulators	Mutant Phenotype
ζ-carotene desaturase	ZDS	Two desaturations: 9,9'-di-cis-ζ-carotene → 7,9,7',9'-tetra-cis-lycopene	FAD	Accumulates ζ-carotene, impaired photosynthesis
Carotenoid isomerase	CRTISO	Isomerization: 7,9,7',9'-tetra-cis-lycopene → all-trans-lycopene	None	Accumulates prolycopene, impaired PSII assembly

Table 2: Regulation of Carotenoid Biosynthesis Genes Under Abiotic Stress in Pepper Seedlings

Gene	Salt Stress Fold-Change	Drought Stress Fold-Change	Waterlogging Stress Fold-Change	Function
VDE	>481×	>36×	Not significant	Violaxanthin de-epoxidase
LCYE	>840×	>23×	Not significant	Lycopene ε-cyclase
ZISO	Significant upregulation	Significant upregulation	Not significant	ζ-carotene isomerase
ZDS	Significant upregulation	Significant upregulation	Not significant	ζ-carotene desaturase

## Conclusion and Future Perspectives

The **zeta-carotene** biosynthesis pathway represents a critical segment in the broader carotenoid biosynthetic network, with the recently discovered Z-ISO enzyme solving a major gap in our understanding of how plants convert phytoene to lycopene. The **redox-sensitive nature** of Z-ISO provides a regulatory link between

carotenoid biosynthesis and the metabolic state of the plastid, while the photo-lability of the 15-cis double bond in its substrate creates a unique interplay between enzymatic and photochemical processes in different plant tissues.

Future research on **zeta-carotene** metabolism will likely focus on several key areas:

- **Structural Characterization:** Obtaining high-resolution structures of Z-ISO and ZDS would provide valuable insights into their catalytic mechanisms and regulatory features.
- **Regulatory Networks:** Elucidation of the complete transcriptional and post-translational regulatory networks controlling the expression and activity of **zeta-carotene** pathway enzymes across different species and tissue types.
- **Metabolic Channeling:** Investigation of potential metabolon formation and substrate channeling between the consecutive enzymes in the pathway from phytoene to lycopene.
- **Biotechnological Applications:** Leveraging advanced genome editing tools and synthetic biology approaches to optimize carotenoid profiles in crops for enhanced nutritional value and stress tolerance.

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